molecular formula C16H11FO B6374434 3-Fluoro-5-(naphthalen-1-yl)phenol CAS No. 1261918-42-6

3-Fluoro-5-(naphthalen-1-yl)phenol

Cat. No.: B6374434
CAS No.: 1261918-42-6
M. Wt: 238.26 g/mol
InChI Key: SPKPUAUEIZKNCQ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(naphthalen-1-yl)phenol is an aromatic compound that features a fluorine atom and a naphthyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(naphthalen-1-yl)phenol can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 5-(naphthalen-1-yl)phenol, using a fluorinating agent like Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of the precursor in an appropriate solvent, such as acetonitrile, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(naphthalen-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols, depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(naphthalen-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(naphthalen-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target, while the naphthyl group can facilitate hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(naphthalen-1-yl)phenol
  • 3-Fluoro-6-(naphthalen-1-yl)phenol
  • 4-Fluoro-5-(naphthalen-1-yl)phenol

Uniqueness

3-Fluoro-5-(naphthalen-1-yl)phenol is unique due to the specific positioning of the fluorine atom and the naphthyl group on the phenol ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-fluoro-5-naphthalen-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO/c17-13-8-12(9-14(18)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKPUAUEIZKNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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